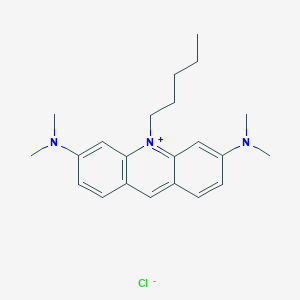
3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride is a synthetic organic compound known for its unique structural properties and diverse applications. This compound belongs to the acridine family, which is characterized by a tricyclic aromatic structure. Acridine derivatives have been extensively studied for their biological and photochemical properties, making them valuable in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride typically involves the reaction of acridine derivatives with dimethylamine and pentyl chloride under controlled conditions. One common method includes the use of a round-bottomed flask equipped with a magnetic stirrer, where the reactants are combined in the presence of a suitable solvent such as N-Methyl-2-pyrrolidone (NMP). The reaction mixture is heated to a specific temperature, often around 110°C, and stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine, resulting in the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Iodine in the presence of sodium phosphate.
Reduction: Sodium borohydride in a suitable solvent.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized acridine derivatives, reduced forms of the compound, and substituted acridine derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and a reagent in various chemical reactions.
Biology: Employed in staining techniques for visualizing nucleic acids and cellular components.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, leading to the inhibition of DNA replication and transcription. The compound’s planar aromatic structure allows it to stack between the base pairs of DNA, causing unwinding and destabilization of the double helix .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: Another acridine derivative used as a fluorescent dye and in biological staining.
Proflavine: Known for its antibacterial and anticancer properties.
Amsacrine: An anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Uniqueness
3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride is unique due to its specific structural modifications, which enhance its intercalative properties and make it particularly effective in disrupting DNA processes. Its pentyl group provides additional hydrophobic interactions, increasing its binding affinity to DNA compared to other acridine derivatives .
Eigenschaften
CAS-Nummer |
60838-25-7 |
|---|---|
Molekularformel |
C22H30ClN3 |
Molekulargewicht |
371.9 g/mol |
IUPAC-Name |
3-N,3-N,6-N,6-N-tetramethyl-10-pentylacridin-10-ium-3,6-diamine;chloride |
InChI |
InChI=1S/C22H30N3.ClH/c1-6-7-8-13-25-21-15-19(23(2)3)11-9-17(21)14-18-10-12-20(24(4)5)16-22(18)25;/h9-12,14-16H,6-8,13H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GMWMEJNHGKNXHL-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



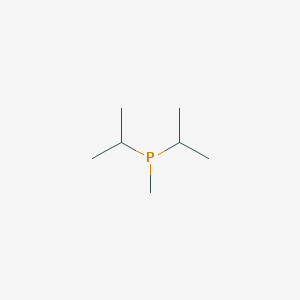
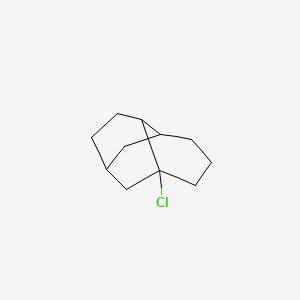


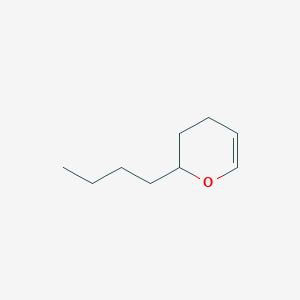
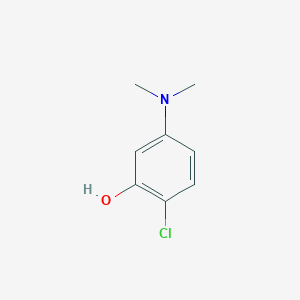

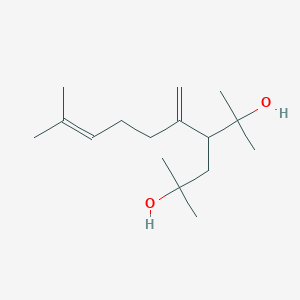
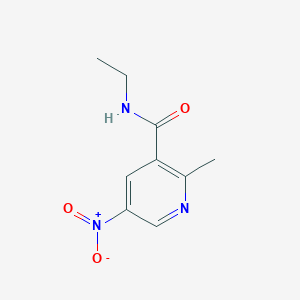
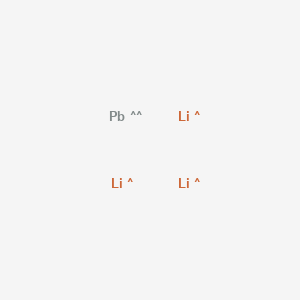
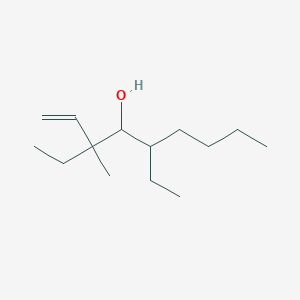
![N-[(3,4-Dimethoxyphenyl)carbamoyl]acetamide](/img/structure/B14599946.png)

